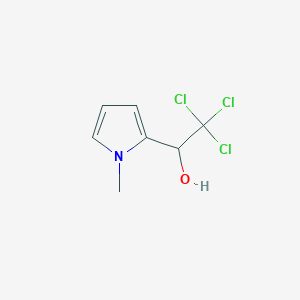
1-Methyl-alpha-trichloromethylpyrrole-2-methanol
Cat. No. B8525434
M. Wt: 228.5 g/mol
InChI Key: XYKFHICJPYNKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04238396
Procedure details


To a solution of N-methylpyrrole (8.10 g, 0.1 mol) in ether (50 ml) was added a solution of chloral (16.21 g, 0.1 mol) in ether (50 ml). To this were added p-toluene-sulfonic acid (200 mg) and hydroquinone (5 mg). Then the mixture was refluxed for 15 hours. After adding triethylamine (5 ml), the mixture was stirred for 5 minutes. Brine (100 ml) was added and the organic layer separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine (100 ml). After drying over magnesium sulfate, the organic solution was filtered through a bed of activated charcoal, and concentration afforded the adduct 1-methyl-2-(2',2',2'-trichloro-1'-hydroxyethyl)pyrrole (24.1 g) as pale brown prisms.





Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9]([Cl:12])([Cl:11])[Cl:10].C(N(CC)CC)C>CCOCC.[Cl-].[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:8]([OH:7])[C:9]([Cl:12])([Cl:11])[Cl:10] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=CC=C1
|
|
Name
|
|
|
Quantity
|
16.21 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
Brine
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was refluxed for 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the organic solution was filtered through a bed of activated charcoal, and concentration
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
